Bienvenue dans la boutique en ligne BenchChem!

5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine

Lipophilicity Drug-likeness Physicochemical profiling

5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine (CAS 2287283-03-6, molecular formula C₈H₁₃N₃O₂S, molecular weight 215.27 g/mol) is a 1,2,4-triazine derivative bearing ethyl substituents at the 5- and 6-positions and a methanesulfonyl (methylsulfonyl, –SO₂CH₃) group at the 3-position. The methanesulfonyl moiety serves as a strong electron-withdrawing group that activates the triazine ring toward nucleophilic aromatic substitution (SNAr) and inverse-electron-demand Diels–Alder (IEDDA) cycloaddition reactions, establishing this compound as a key synthetic intermediate for generating diverse 3-substituted 1,2,4-triazine libraries.

Molecular Formula C8H13N3O2S
Molecular Weight 215.27
CAS No. 2287283-03-6
Cat. No. B2862773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine
CAS2287283-03-6
Molecular FormulaC8H13N3O2S
Molecular Weight215.27
Structural Identifiers
SMILESCCC1=C(N=NC(=N1)S(=O)(=O)C)CC
InChIInChI=1S/C8H13N3O2S/c1-4-6-7(5-2)10-11-8(9-6)14(3,12)13/h4-5H2,1-3H3
InChIKeyAOLITTOTHLXZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine (CAS 2287283-03-6): A Versatile Electrophilic 1,2,4-Triazine Building Block for Medicinal Chemistry and Heterocycle Synthesis


5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine (CAS 2287283-03-6, molecular formula C₈H₁₃N₃O₂S, molecular weight 215.27 g/mol) is a 1,2,4-triazine derivative bearing ethyl substituents at the 5- and 6-positions and a methanesulfonyl (methylsulfonyl, –SO₂CH₃) group at the 3-position . The methanesulfonyl moiety serves as a strong electron-withdrawing group that activates the triazine ring toward nucleophilic aromatic substitution (SNAr) and inverse-electron-demand Diels–Alder (IEDDA) cycloaddition reactions, establishing this compound as a key synthetic intermediate for generating diverse 3-substituted 1,2,4-triazine libraries [1]. Its core scaffold has been specifically claimed in patent families targeting prostacyclin (PGI₂) receptor agonists, underscoring its relevance in drug discovery pipelines [2].

Why 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine Cannot Be Replaced by Generic 1,2,4-Triazine Analogs in Synthetic and Pharmacological Applications


Interchanging 5,6-diethyl-3-methanesulfonyl-1,2,4-triazine with its closest analogs—such as the 3-methylsulfanyl (CAS 1865231-93-1), 3-methanesulfinyl, or unsubstituted 3-(methylsulfonyl)-1,2,4-triazine (CAS 105783-77-5)—introduces quantifiable liabilities in reactivity, physicochemical profile, and synthetic utility. The sulfur oxidation state at the 3-position directly controls the leaving group ability in SNAr reactions: the methanesulfonyl (–SO₂CH₃) group is a vastly superior leaving group compared with the methylsulfanyl (–SCH₃) or methanesulfinyl (–SOCH₃) analogs, enabling clean, high-yielding nucleophilic displacement to access diverse 3-substituted derivatives [1]. Furthermore, the 5,6-diethyl substitution pattern confers a distinct lipophilicity profile (calculated LogP of 0.40 for the sulfone versus 1.72–2.04 for the corresponding methylsulfanyl analog) , which directly impacts aqueous solubility, membrane permeability, and chromatographic behavior in both research and process-scale settings . Generic substitution with compounds lacking the optimal combination of the 3-methanesulfonyl leaving group and the 5,6-diethyl substitution pattern therefore compromises both downstream synthetic efficiency and the physicochemical attributes required for consistent biological evaluation.

Quantitative Differentiation Evidence for 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine Versus Closest Analogs


LogP and Topological Polar Surface Area (TPSA) Comparison: 5,6-Diethyl-3-methanesulfonyl vs. 5,6-Diethyl-3-(methylsulfanyl)-1,2,4-triazine

The methanesulfonyl analog exhibits substantially lower lipophilicity and higher polarity than its methylsulfanyl counterpart. Calculated LogP for 5,6-diethyl-3-methanesulfonyl-1,2,4-triazine is 0.40, compared with LogP values of 1.72 (Chemscene) and 2.04 (Fluorochem) reported for 5,6-diethyl-3-(methylsulfanyl)-1,2,4-triazine . The corresponding TPSA values are 72.81 Ų for the sulfone versus 38.67 Ų for the sulfide, a difference of +34.14 Ų (+88%) . These differences are directly attributable to the oxidation state of the sulfur atom at the 3-position and translate into markedly different aqueous solubility and chromatographic retention behavior.

Lipophilicity Drug-likeness Physicochemical profiling

SNAr Leaving Group Hierarchy at the 3-Position: Methanesulfonyl vs. Methylsulfanyl and Methanesulfinyl Analogs

The methanesulfonyl (–SO₂CH₃) group at the 3-position of 1,2,4-triazines functions as an excellent leaving group in SNAr reactions, whereas the corresponding methylsulfanyl (–SCH₃) and methanesulfinyl (–SOCH₃) analogs are poor or non-leaving groups under comparable conditions. Shi et al. (2016) demonstrated that 3-(methylsulfonyl)-1,2,4-triazine reacts cleanly with alkyl and aryl thiols, primary and secondary alkylamines, and phenols using alkali metal carbonates to afford the corresponding 3-substituted products in good yields [1]. In contrast, the methylsulfanyl analog requires prior oxidation to the sulfone to enable nucleophilic displacement—a transformation that is well-established in the 1,2,4-triazine literature where 3-methylthio-as-triazines are oxidized to 3-methylsulfonyl derivatives to serve as the actual electrophilic species for subsequent derivatization [2]. The methanesulfinyl (sulfoxide) analog represents an intermediate oxidation state with substantially attenuated leaving group capacity relative to the sulfone.

Nucleophilic aromatic substitution Leaving group ability Synthetic efficiency

Nucleophilic Substitution Versatility: Accessing 3-Substituted 1,2,4-Triazine Libraries from the Methanesulfonyl Precursor

The 3-methanesulfonyl group serves as a universal leaving group that can be displaced by O-, N-, and C-nucleophiles to generate structurally diverse 3-substituted 1,2,4-triazines. Konno et al. (1992) demonstrated that 5,6-diaryl-3-methylsulfonyl-as-triazines undergo nucleophilic substitution with O-, N-, and C-nucleophiles to yield a broad panel of 3-substituted derivatives for structure–activity relationship (SAR) evaluation as blood platelet aggregation inhibitors [1]. This reactivity pattern is transferable to the 5,6-diethyl-substituted system, which is specifically claimed in PGI₂ receptor agonist patents [2]. The precedent established with 5,6-diaryl systems confirms that the 3-methanesulfonyl group enables late-stage diversification at the 3-position without perturbing the 5,6-substitution pattern, a synthetic advantage not shared by the 3-methylsulfanyl or 3-methanesulfinyl analogs, which either require pre-activation or show significantly attenuated reactivity. The unified SNAr route using the sulfone has been optimized to deliver products from alkyl and aryl thiols, primary and secondary alkylamines, and phenols in good yields [3].

Diversification Library synthesis SAR exploration

Inverse-Electron-Demand Diels–Alder (IEDDA) Reactivity of the 3-Methanesulfonyl-1,2,4-triazine System

The 3-methanesulfonyl-1,2,4-triazine ring system functions as an electron-deficient diene in inverse-electron-demand Diels–Alder (IEDDA) reactions with electron-rich dienophiles such as enamines. Taylor and co-workers (1988) demonstrated that 3-(methylsulfonyl)-1,2,4-triazine undergoes IEDDA cycloaddition with enamines, enabling the isolation of crystalline intermediates and providing an improved synthetic route to 1-(methylsulfonyl)tetrahydroisoquinolines [1]. The 5,6-diethyl substitution pattern on the triazine core confers increased lipophilicity and steric modulation compared with the unsubstituted 3-(methylsulfonyl)-1,2,4-triazine (CAS 105783-77-5), which may alter both the rate of cycloaddition and the solubility of reaction intermediates. This IEDDA reactivity distinguishes the 3-methanesulfonyl-1,2,4-triazine scaffold from 3-amino, 3-thiol, or 3-alkoxy analogs, which are either electronically deactivated or sterically hindered for cycloaddition chemistry.

Cycloaddition Heterocycle synthesis IEDDA

Patent Coverage of 5,6-Diethyl-1,2,4-triazine Scaffold in PGI₂ Receptor Agonist Development

The 5,6-diethyl-1,2,4-triazine scaffold is explicitly claimed in patent families disclosing non-prostanoid prostacyclin (PGI₂) receptor agonists, a therapeutically important target for pulmonary arterial hypertension, arteriosclerosis obliterans, and peripheral vascular disease [1]. U.S. Patent Application US20040102436 (filed by Nippon Shinyaku Co., Ltd.) and the corresponding Russian patent RU 2283835 C2 broadly claim heterocyclic derivatives of formula (1) wherein the triazine ring may bear alkyl substituents at the 5- and 6-positions, with specific examples including 5,6-diethyl-substituted 1,2,4-triazines as key intermediates [2]. The PGI₂ receptor agonist program has produced clinical candidates, and the 5,6-diethyl substitution pattern is relevant to the structure–activity relationships explored in this chemical series. Compounds derived from 5,6-diethyl-3-methanesulfonyl-1,2,4-triazine through nucleophilic displacement at the 3-position could therefore map directly onto the intellectual property landscape of PGI₂ agonists.

PGI2 receptor agonist Cardiovascular Patent protection

Molecular Weight and TPSA Differentiation from Unsubstituted 3-(Methylsulfonyl)-1,2,4-triazine

Compared with the unsubstituted parent compound 3-(methylsulfonyl)-1,2,4-triazine (CAS 105783-77-5, molecular weight 159.17 g/mol, TPSA 72.81 Ų), 5,6-diethyl-3-methanesulfonyl-1,2,4-triazine has a molecular weight of 215.27 g/mol (+56.10 Da, +35%) and the same TPSA (72.81 Ų) . The increase in molecular weight without a change in TPSA results from the addition of two ethyl groups (each contributing –CH₂CH₃, 29.06 Da) at positions 5 and 6, which increases the hydrocarbon character of the molecule while maintaining the same hydrogen-bonding capacity. This yields a higher fraction of sp³-hybridized carbon atoms (Fsp³ = 0.625 for the diethyl analog versus 0.25 for the unsubstituted parent), a parameter associated with improved clinical success rates in drug discovery [1]. The effect is reflected in a higher calculated LogP (0.40 vs. –1.2 for the unsubstituted parent) , translating into greater membrane permeability while retaining aqueous solubility adequate for biochemical assay conditions.

Molecular properties Drug-likeness Physicochemical differentiation

Optimal Research and Industrial Application Scenarios for 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine


Parallel Synthesis of 3-Substituted 1,2,4-Triazine Libraries for Medicinal Chemistry SAR Exploration

Medicinal chemistry teams requiring rapid exploration of structure–activity relationships at the 3-position of the 1,2,4-triazine scaffold can use 5,6-diethyl-3-methanesulfonyl-1,2,4-triazine as a universal electrophilic precursor for parallel SNAr reactions. The methanesulfonyl leaving group enables diversification with O- (phenols, aliphatic alcohols), N- (primary and secondary amines), and S-nucleophiles (thiols) under mild basic conditions (K₂CO₃ or Cs₂CO₃ in DMF or MeCN) to generate diverse 3-substituted analog libraries from a single starting material [1]. This strategy eliminates the need to synthesize individual 3-substituted precursors de novo, reducing the number of synthetic steps per analog by at least one compared with routes that proceed through the 3-methylsulfanyl intermediate. The 5,6-diethyl substitution pattern provides a balanced lipophilicity profile (LogP 0.40) that facilitates both synthesis in polar aprotic solvents and subsequent purification by reverse-phase chromatography .

PGI₂ Receptor Agonist Lead Optimization Utilizing the 5,6-Diethyl-1,2,4-triazine Core

Drug discovery programs targeting the prostacyclin (PGI₂) receptor for cardiovascular indications—including pulmonary arterial hypertension, arteriosclerosis obliterans, and peripheral vascular disease—can employ 5,6-diethyl-3-methanesulfonyl-1,2,4-triazine as a key intermediate for generating patent-relevant lead compounds. The 5,6-diethyl-1,2,4-triazine scaffold falls within the scope of U.S. Patent US20040102436 and related patent families claiming non-prostanoid PGI₂ receptor agonists [1]. Nucleophilic displacement of the methanesulfonyl group at the 3-position allows introduction of diverse substituents to optimize receptor affinity, selectivity, and pharmacokinetic properties while maintaining the 5,6-diethyl substitution pattern that contributes to the scaffold's drug-likeness profile (Fsp³ = 0.625, TPSA = 72.81 Ų) .

Synthesis of Fused Heterocyclic Systems via Inverse-Electron-Demand Diels–Alder (IEDDA) Cycloaddition

Synthetic methodology groups and process chemistry teams can exploit the electron-deficient character of the 3-methanesulfonyl-1,2,4-triazine ring to engage in IEDDA cycloaddition reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers, ketene acetals). As demonstrated by Taylor and Pont (1988) for the unsubstituted 3-(methylsulfonyl)-1,2,4-triazine system, the cycloaddition proceeds through isolable bicyclic intermediates that undergo subsequent aromatization with extrusion of N₂ to afford pyridine or isoquinoline derivatives [1]. The 5,6-diethyl substitution provides increased solubility in organic solvents compared with the unsubstituted parent, potentially facilitating larger-scale reactions and improving the isolation of cycloadduct intermediates . This reactivity pathway is not accessible from 3-amino-, 3-alkylthio-, or 3-alkoxy-substituted 1,2,4-triazine analogs, which lack the requisite electron deficiency.

COX-2 Inhibitor Probe Development via Nucleophilic Derivatization of the 3-Position

Research groups investigating cyclooxygenase-2 (COX-2) selective inhibitors can employ 5,6-diethyl-3-methanesulfonyl-1,2,4-triazine as a precursor for generating 3-substituted derivatives for biological evaluation. The established precedent for 3-substituted 1,2,4-triazines as COX-2 inhibitors—with certain 5-aryl-6-(4-methylsulfonylphenyl)-3-substituted derivatives achieving IC₅₀ values of 0.1–0.2 µM against COX-2 and selectivity indices up to 395 versus COX-1 [1]—demonstrates the pharmacological relevance of the 1,2,4-triazine scaffold in this therapeutic area. While the 5,6-diethyl substitution pattern differs from the 5,6-diaryl systems in published COX-2 studies, the methanesulfonyl leaving group at the 3-position enables systematic exploration of 3-substituent effects on COX-2 affinity and selectivity using the established SNAr chemistry described by Konno et al. (1992) .

Quote Request

Request a Quote for 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.